molecular formula C17H20N6O2S B2441533 2-(cyclopentylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034413-33-5

2-(cyclopentylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2441533
CAS No.: 2034413-33-5
M. Wt: 372.45
InChI Key: DOPMFXOWUHNDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopentylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide ( 2034413-33-5) is a high-purity chemical reagent with a molecular formula of C 17 H 20 N 6 O 2 S and a molecular weight of 372.4447 g/mol . This complex heterocyclic compound features a [1,2,4]triazolo[4,3-a]pyridine core linked to a 3-methyl-1,2,4-oxadiazole moiety and an acetamide side chain with a cyclopentylthio group, contributing to its defined physicochemical properties including a topological polar surface area of 124 Ų . Compounds with triazole-heteroaryl structures are of significant interest in agrochemical research, as evidenced by patents highlighting novel heteroaryl-triazole compounds developed for pesticidal applications, including use as insecticides and acaricides . The structural architecture of this acetamide derivative suggests potential for biological activity, making it a valuable scaffold for investigating new modes of action in crop protection research and development. Supplied for research use only (RUO), this product is intended strictly for non-human, non-therapeutic laboratory investigations and is not for diagnostic or personal use. Researchers can access this compound in various quantities to suit their experimental needs .

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-11-19-17(25-22-11)12-6-7-23-14(8-12)20-21-15(23)9-18-16(24)10-26-13-4-2-3-5-13/h6-8,13H,2-5,9-10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPMFXOWUHNDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CSC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(cyclopentylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple heterocycles, which are known to contribute to diverse biological activities. The presence of oxadiazole and triazole rings is particularly interesting due to their established roles in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄OS
Molecular Weight306.39 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO
Melting PointNot reported

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance, derivatives of oxadiazole have shown significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Mechanism of Action : The compound is hypothesized to induce apoptosis via the mitochondrial pathway, increasing reactive oxygen species (ROS) levels and activating caspases .
  • Cell Line Studies : In vitro studies have demonstrated that similar compounds exhibit IC50 values in the low micromolar range against HepG-2 and MCF-7 cancer cell lines. For example, one study reported an IC50 of 35.58 μM for a related compound against HepG-2 cells .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (μM)
5aHepG-235.58
10cMCF-72.86
Related OxadiazoleHCT-1165.55

Case Study 1: EGFR Inhibition

A related compound demonstrated significant inhibition of the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation. The study found that the compound showed nearly twice the activity against HER3 compared to gefitinib, a known EGFR inhibitor .

Case Study 2: Safety Profile

In safety evaluations using WI-38 human lung fibroblast cells, compounds based on this scaffold exhibited favorable toxicity profiles, indicating their potential for further development as therapeutic agents without significant adverse effects .

Q & A

Q. What are the key structural features influencing the biological activity of this compound, and how can structure-activity relationships (SAR) be systematically explored?

The compound's activity is influenced by its cyclopentylthio group, triazolopyridine core, and 3-methyl-1,2,4-oxadiazole moiety. To explore SAR:

  • Methodology : Synthesize analogs with variations in substituents (e.g., alkyl/aryl groups on the oxadiazole or cyclopentylthio moieties) and evaluate their bioactivity against target enzymes or pathogens. Use computational docking (e.g., AutoDock Vina) to predict binding interactions with receptors like kinases or microbial enzymes .
  • Experimental Design : Compare IC50 values in enzyme inhibition assays (e.g., kinase profiling) or antimicrobial susceptibility testing (MIC/MBC) across analogs. Statistical tools like ANOVA can identify significant activity differences .

Q. What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?

The synthesis involves multi-step heterocyclic chemistry:

  • Step 1 : Prepare the triazolopyridine core via cyclocondensation of pyridine derivatives with hydrazine.
  • Step 2 : Introduce the oxadiazole ring via Huisgen cycloaddition or coupling reactions using nitrile oxides .
  • Step 3 : Attach the cyclopentylthio group via nucleophilic substitution (e.g., using cyclopentyl mercaptan and a base like K2CO3 in DMF) .
  • Optimization : Monitor reactions with TLC/HPLC and adjust solvent polarity (e.g., ethanol vs. DMF) or temperature (reflux vs. microwave-assisted) to improve yields .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry of the triazolopyridine and oxadiazole rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

Q. How can researchers evaluate the compound’s biological activity in preclinical models?

  • In Vitro : Use kinase inhibition assays (e.g., ADP-Glo™) for anticancer potential or broth microdilution for antimicrobial activity .
  • In Vivo : Administer the compound in rodent models (e.g., xenografts for oncology or systemic infection models) with PK/PD analysis to assess bioavailability and efficacy .

Advanced Research Questions

Q. How can contradictory data on biological activity between similar analogs be resolved?

  • Hypothesis Testing : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the oxadiazole) on solubility and target binding. Use molecular dynamics simulations to analyze conformational stability .
  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?

  • Methodology : Conduct CYP inhibition assays (e.g., fluorometric screening) to identify metabolic liabilities. Use LC-MS/MS to detect reactive metabolites .
  • Advanced Modeling : Apply quantum mechanical/molecular mechanical (QM/MM) simulations to predict oxidation sites on the triazolopyridine core .

Q. How can the compound’s stability under physiological conditions be improved?

  • Formulation Studies : Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility.
  • Degradation Analysis : Perform forced degradation studies (pH, heat, light) with UPLC-MS to identify labile sites (e.g., oxadiazole ring hydrolysis) .

Q. What strategies are effective for scaling up synthesis without compromising purity?

  • Process Chemistry : Optimize solvent systems (e.g., switch from DMF to acetonitrile for easier removal) and adopt flow chemistry for continuous production .
  • Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Q. How can computational models predict off-target effects or toxicity?

  • In Silico Screening : Use tools like SwissADME for bioavailability prediction and ProTox-II for toxicity profiling .
  • Docking Studies : Map the compound’s pharmacophore against off-target receptors (e.g., hERG channel for cardiotoxicity) .

Q. What are the challenges in correlating in vitro activity with in vivo efficacy, and how can they be addressed?

  • PK/PD Modeling : Integrate plasma protein binding data and tissue distribution studies to refine dosing regimens .
  • Metabolite Identification : Use radiolabeled compounds and PET imaging to track biodistribution and metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.